N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a benzene ring fused to an imidazole ring. This particular compound has gained attention due to its potential pharmacological properties and applications in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts like palladium or copper.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-5-chloro-2-methoxybenzamide
- N-(1H-benzimidazol-2-yl)-5-chloro-2-(2-methoxyethoxy)benzamide
- 1-C-(1H-benzimidazol-2-yl)-5-deoxypentitol
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide is unique due to its specific substitution pattern and the presence of the butanamide group, which may confer distinct pharmacological properties and applications compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C18H19N3O |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide |
InChI |
InChI=1S/C18H19N3O/c1-3-6-17(22)19-16-11-13(10-9-12(16)2)18-20-14-7-4-5-8-15(14)21-18/h4-5,7-11H,3,6H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
QRSFQAIECCLZNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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